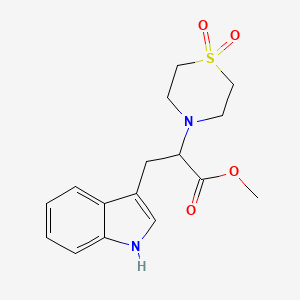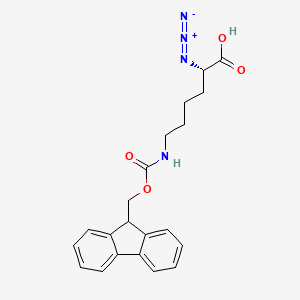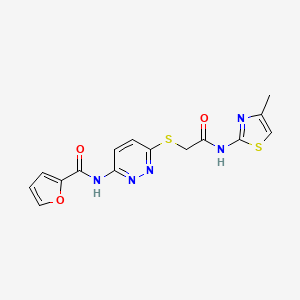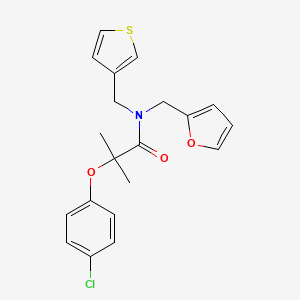
methyl 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanoate, also known as Methyl 2-(1,1-dioxo-1λ6,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanoate or MTIP, is an organic compound that is used in scientific research. It is a derivative of thiazinan and indole, two compounds that have a wide range of applications in the fields of medicine, biochemistry and pharmacology. MTIP is a white, odorless powder that is insoluble in water and has a melting point of 130-132°C.
Wissenschaftliche Forschungsanwendungen
MTIP has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme, indoleamine 2,3-dioxygenase (IDO), which is important in the regulation of immune responses. It has also been used to study the effects of indoleamine 2,3-dioxygenase inhibitors on the immune system. In addition, MTIP has been used to study the effects of indoleamine 2,3-dioxygenase inhibitors on cancer cells, as well as to study the effects of indoleamine 2,3-dioxygenase inhibitors on inflammation and oxidative stress.
Wirkmechanismus
MTIP is a substrate for the enzyme indoleamine 2,3-dioxygenase (IDO). IDO is responsible for the breakdown of tryptophan, an essential amino acid, into kynurenine, an intermediate in the kynurenine pathway. Kynurenine is then further metabolized into a variety of metabolites, including quinolinic acid, which has been linked to inflammation, oxidative stress and cancer. By inhibiting the activity of IDO, MTIP can modulate the production of these metabolites and potentially reduce inflammation and oxidative stress.
Biochemical and Physiological Effects
MTIP has been shown to modulate the production of kynurenine and its metabolites, which can have a variety of effects on the body. Studies have shown that it can reduce inflammation and oxidative stress, as well as inhibit the growth of certain cancer cells. In addition, MTIP has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α), and to modulate the activity of the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
The use of MTIP in laboratory experiments has several advantages. It is a relatively inexpensive compound that is easy to synthesize and has a wide range of applications in scientific research. Furthermore, it is soluble in organic solvents, making it easy to work with in the laboratory. However, it is important to note that MTIP is not water soluble, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving MTIP. These include further studies into the effects of MTIP on the immune system and its role in the regulation of inflammation and oxidative stress. In addition, further research into the use of MTIP as an inhibitor of IDO could lead to the development of novel therapies for a variety of diseases. Additionally, further research into the effects of MTIP on cancer cells could lead to the development of new treatments for cancer. Finally, further studies into the effects of MTIP on other physiological processes, such as metabolism and cell signaling, could lead to new insights into the regulation of these processes.
Synthesemethoden
MTIP can be synthesized by a condensation reaction between 1-aminoindole and thiazinan. This reaction begins with the formation of a Schiff base intermediate, which is then reduced with sodium borohydride to form the desired product. This reaction requires anhydrous conditions and is typically performed in the presence of a base, such as pyridine.
Eigenschaften
IUPAC Name |
methyl 2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-22-16(19)15(18-6-8-23(20,21)9-7-18)10-12-11-17-14-5-3-2-4-13(12)14/h2-5,11,15,17H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNDARUVIRHRPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)N3CCS(=O)(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818015 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
methyl 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3,4-difluorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2952126.png)
![1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride](/img/structure/B2952127.png)

![3-butyl-9-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2952129.png)
![7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2952131.png)


![(Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide](/img/structure/B2952134.png)


![1-[1-(3-Fluorophenyl)ethyl]piperazine](/img/structure/B2952140.png)

